molecular formula C9H9BrN2 B13447994 7-bromo-2,5-dimethyl-2H-indazole

7-bromo-2,5-dimethyl-2H-indazole

Cat. No.: B13447994
M. Wt: 225.08 g/mol
InChI Key: LDFMYELWJUOSFF-UHFFFAOYSA-N
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Description

7-Bromo-2,5-dimethyl-2H-indazole (CAS: 1715912-74-5) is a brominated indazole derivative with the molecular formula C₈H₈BrN₃ and a molecular weight of 226.08 g/mol . It is cataloged as a chemical building block, indicating its utility in organic synthesis and drug discovery pipelines. The compound features a bromine substituent at the 7-position of the indazole core, along with methyl groups at positions 2 and 5. Its structural uniqueness lies in the combination of bromine (a heavy halogen) and methyl groups, which modulate electronic and steric properties for targeted reactivity .

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

7-bromo-2,5-dimethylindazole

InChI

InChI=1S/C9H9BrN2/c1-6-3-7-5-12(2)11-9(7)8(10)4-6/h3-5H,1-2H3

InChI Key

LDFMYELWJUOSFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN(N=C2C(=C1)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,5-dimethyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-5-methylphenylhydrazine with 2,5-dimethylbenzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired indazole derivative. The reaction typically requires heating and may involve the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,5-dimethyl-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups at the 2nd and 5th positions can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form reduced derivatives, such as the conversion of the bromine atom to a hydrogen atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Products include reduced derivatives with hydrogen replacing the bromine atom.

Scientific Research Applications

7-Bromo-2,5-dimethyl-2H-indazole has several scientific research applications:

    Medicinal Chemistry: Indazole derivatives are explored for their potential as therapeutic agents. They exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules for research and development purposes.

Mechanism of Action

The mechanism of action of 7-bromo-2,5-dimethyl-2H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Functional Implications:

  • Substituent Position : The bromine’s position (4 vs. 7) alters electronic distribution. In indazoles, bromine at the 7-position may enhance electrophilic substitution reactivity due to proximity to the pyrazole nitrogen, whereas the 4-position bromine could influence steric interactions in coupling reactions (e.g., Suzuki-Miyaura) .
  • Applications : The 4-bromo isomer is explicitly marketed as a medical intermediate, implying its role in synthesizing bioactive molecules. In contrast, the 7-bromo derivative’s listing in a building blocks catalogue highlights its broader synthetic utility .

Other Brominated Indazoles

These compounds often serve as kinase inhibitors or intermediates in anticancer agents. The methyl groups in this compound may improve metabolic stability compared to non-methylated analogs, a critical factor in drug design .

Research Findings and Data Gaps

  • Synthetic Accessibility : The 7-bromo derivative’s nitrogen-rich structure may require specialized protocols for regioselective bromination, whereas the 4-bromo isomer’s synthesis could follow established indazole functionalization routes .
  • Biological Relevance: No direct studies comparing the bioactivity of these isomers are cited. However, bromine position significantly affects target binding in related compounds; for example, 7-bromo substitution in indazoles has been linked to enhanced selectivity for certain enzymes .
  • Discrepancies : The molecular formulas provided in the evidence (C₈H₈BrN₃ vs. C₉H₉BrN₂) suggest possible typographical errors or structural variations requiring further validation.

Biological Activity

7-Bromo-2,5-dimethyl-2H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 7th position and two methyl groups at the 2nd and 5th positions of the indazole ring. Its molecular formula is C9_9H9_9BrN2_2, with a molecular weight of 225.08 g/mol. The unique substitution pattern significantly influences both its chemical reactivity and biological activity compared to other indazole derivatives.

Property Value
Molecular FormulaC9_9H9_9BrN2_2
Molecular Weight225.08 g/mol
Structural FeaturesBromine at position 7; Methyl groups at positions 2 and 5

Biological Activity Overview

Research indicates that indazole derivatives, including this compound, exhibit a range of biological activities such as:

  • Anticancer Activity : Indazole derivatives have shown promise as potential anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory responses, making them candidates for treating inflammatory diseases.
  • Enzyme Inhibition : The compound's interactions with specific enzymes can disrupt disease pathways, suggesting applications in drug development.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The compound may inhibit key enzymes involved in cellular signaling pathways critical for growth and proliferation.
  • Receptor Binding : It may bind to receptors that modulate cellular responses, influencing processes such as inflammation and cell survival.

Anticancer Studies

A study conducted on various indazole derivatives indicated that compounds similar to this compound displayed significant anticancer properties. For example:

  • Cell Line Testing : In vitro assays demonstrated that treatment with indazole derivatives led to reduced viability in several cancer cell lines, including breast and prostate cancer cells.
  • Mechanistic Insights : Western blot analyses revealed alterations in protein expression associated with apoptosis pathways when cells were treated with these compounds.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of indazole derivatives:

  • Inflammatory Models : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines.
  • Pathway Modulation : The compound was found to inhibit NF-kB signaling pathways, which are crucial for the inflammatory response.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structural Features Biological Activity
7-Bromo-2,3-dimethyl-2H-indazoleBromine at position 7; Methyl at positions 2 and 3Different methyl substitution pattern affects reactivity
5-Bromo-2,7-dimethyl-2H-indazoleBromine at position 5; Methyl at positions 2 and 7Different bromine position alters biological activity
2,5-Dimethyl-2H-indazoleNo bromine substitutionLacks halogen influence on reactivity

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